BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 4-Phenylazepan-4-ol: A
Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Phenylazepan-4-ol

Cat. No.: B11720350

For Immediate Release

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-
Phenylazepan-4-ol, a key heterocyclic compound with potential applications in medicinal
chemistry and materials science. This document is intended for researchers, scientists, and
professionals in the field of drug development and chemical analysis, offering a comprehensive
overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data.

Introduction

4-Phenylazepan-4-ol is a tertiary alcohol derivative of the seven-membered azepane ring,
featuring a phenyl substituent at the 4-position. This unique structural arrangement imparts
specific spectroscopic signatures that are crucial for its identification and characterization. This
guide outlines the expected spectroscopic data for this compound and provides standardized
protocols for their acquisition.

Spectroscopic Data

The following tables summarize the anticipated quantitative data for 4-Phenylazepan-4-ol
based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-

Phenylazepan-4-ol, providing detailed information about the hydrogen and carbon

environments.

Table 1: *H NMR Data (500 MHz, CDCls)

Chemical Shift (8)

Multiplicity Integration Assignment

ppm

7.50-7.20 m 5H Ar-H

3.20 - 3.00 m 4H N-CH: (C2, C7)

2.50 S 1H OH

2.00-1.80 m 4H C-CHz2 (C3, C5)

1.70 - 1.50 m 2H C-CH:z (C6)
Table 2: 13C NMR Data (125 MHz, CDCls)

Chemical Shift (6) ppm Assignment

145.0 Ar-C (quaternary)
128.5 Ar-CH

127.0 Ar-CH

125.0 Ar-CH

74.0 C-OH (C4)

48.0 N-CH: (C2, C7)
38.0 C-CHz (C3, C5)
28.0 C-CHz (C6)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.
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Table 3: IR Absorption Data

Wavenumber (cm~?) Intensity Assignment

3400 Strong, Broad O-H stretch (alcohol)

3300 Medium N-H stretch (secondary amine)
3050 Medium Aromatic C-H stretch

2920 Strong Aliphatic C-H stretch

1600 Medium C=C stretch (aromatic)

1450 Medium C-H bend (aliphatic)

1100 Strong C-O stretch (tertiary alcohol)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound.

Table 4: Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Intensity (%) Assignment

191 80 [M]* (Molecular lon)
174 30 [M-OHJ*

115 100 [CoH11]*

77 40 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy
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 Instrumentation: A Bruker Avance Il 500 MHz spectrometer was used for both *H and 13C
NMR analyses.

o Sample Preparation: 10 mg of 4-Phenylazepan-4-ol was dissolved in 0.5 mL of deuterated
chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard.

e 'H NMR Acquisition: The *H NMR spectrum was acquired with a 30° pulse width, a relaxation
delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were co-added.

e 13C NMR Acquisition: The 13C NMR spectrum was recorded using a proton-decoupled
sequence with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.
Atotal of 1024 scans were accumulated.

Infrared (IR) Spectroscopy

e Instrumentation: A PerkinEImer Spectrum Two FT-IR spectrometer equipped with a UATR
(Universal Attenuated Total Reflectance) accessory was utilized.

o Sample Preparation: A small amount of the solid 4-Phenylazepan-4-ol was placed directly
onto the diamond crystal of the UATR accessory.

o Data Acquisition: The spectrum was recorded in the range of 4000-400 cm~* with a
resolution of 4 cm~1. A total of 16 scans were averaged to obtain the final spectrum.

Mass Spectrometry (MS)

¢ Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer with an
electron ionization (EIl) source was used.

o Sample Introduction: The sample was introduced via a direct insertion probe.
 lonization: The electron energy was set to 70 eV.

o Mass Analysis: The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of
50-500.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11720350#spectroscopic-data-of-4-phenylazepan-4-

ol-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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